2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
Overview
Description
2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H6FNO3 and a molecular weight of 195.15 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene typically involves the reaction of 2-fluoro-4-nitrophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maximize yield and purity.
Types of Reactions:
Substitution Reactions: The nitro group in this compound can undergo nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The alkyne group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Reduction: 2-Fluoro-1-amino-4-(prop-2-yn-1-yloxy)benzene.
Oxidation: 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzoic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene is not well-documented. compounds with similar structures often interact with biological targets through their nitro and fluoro groups, which can participate in various biochemical pathways. The alkyne group may also play a role in the compound’s reactivity and interactions with enzymes and other proteins.
Comparison with Similar Compounds
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene:
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Lacks the fluoro group, which affects its electronic properties and reactivity.
Uniqueness: 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene is unique due to the presence of both the fluoro and nitro groups, which confer distinct electronic and steric properties. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
2-fluoro-1-nitro-4-prop-2-ynoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-2-5-14-7-3-4-9(11(12)13)8(10)6-7/h1,3-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULPDVSIUFSIBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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